Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,1,3-benzoxadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)6-4-3-5-7-8(6)11-14-10-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLGXHQPSUKWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NON=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of oxadiazoles, including ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate. Research indicates that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. For instance, a series of 1,2,4-oxadiazole derivatives were evaluated for their anticancer activity against various human cancer cell lines. Notably, some derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range against breast and colon cancer cell lines .
Antileishmanial Activity
This compound and its derivatives have shown promising results against Leishmania donovani, the causative agent of leishmaniasis. A study synthesized several carboxyimidamide-substituted derivatives and evaluated their antileishmanial activity. The most potent derivative demonstrated an EC50 value of 4.0 μM against axenic amastigote growth, indicating its potential as a lead compound for further development .
Inhibition of PD-L1
In the context of immunotherapy, recent findings suggest that benzo[c][1,2,5]oxadiazole derivatives can act as inhibitors of programmed death-ligand 1 (PD-L1), a key protein involved in immune evasion by tumors. One derivative exhibited an IC50 value of 1.8 nM in blocking PD-L1 interactions, showcasing its potential as an effective therapeutic agent in cancer immunotherapy .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been explored to enhance yield and bioactivity:
- General Synthesis Methodology : The synthesis often begins with the formation of benzo[c][1,2,5]oxadiazole via cyclization reactions involving carboxylic acids and hydrazines or amidines.
- Modification for Enhanced Activity : Structural modifications such as substituent variations on the aromatic ring have been shown to significantly affect biological activity. For example, introducing electron-withdrawing groups has been correlated with increased anticancer potency .
Anticancer Case Study
A notable case study involved the evaluation of a series of ethyl benzo[c][1,2,5]oxadiazole derivatives against multiple cancer cell lines (e.g., MCF-7 and HCT-116). The study found that specific substitutions improved cytotoxicity dramatically compared to standard reference drugs like doxorubicin . The structure-activity relationship (SAR) analysis indicated that certain functional groups could enhance interaction with cellular targets.
Leishmaniasis Treatment Case Study
In another study focused on leishmaniasis treatment, researchers synthesized a library of derivatives and tested their efficacy against Leishmania donovani. The most effective compound not only inhibited parasite growth but also showed low cytotoxicity in mammalian cells . This study underscores the potential for developing new treatments for neglected tropical diseases using oxadiazole derivatives.
Data Summary Table
Mechanism of Action
The mechanism of action of ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound targets hypoxia-inducible factors (HIF-1) in tumor cells, inhibiting their activity and thereby reducing tumor growth and metastasis . The exact molecular pathways involved can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate can be contextualized by comparing it to related heterocyclic compounds. Below is a detailed analysis based on substituents, molecular properties, and applications:
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| This compound | Ethyl ester at position 4 | C₉H₇N₂O₃ | 191.16 | Solubility in organic solvents; precursor for bioactive derivatives | [2, 5, 10] |
| Boron-based benzo[c][1,2,5]oxadiazoles | Boron substituents (e.g., B-OH, B-OR) | Varies | ~250–300 | Hypoxia inhibitors; anticancer activity | [2] |
| 5-[(3-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole | 3-Chlorophenylthio, phenyl groups | C₁₄H₁₀ClN₃S₂ | 327.84 | Enhanced electrophilicity; antimicrobial applications | [1] |
| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | Bromo, 4-methoxyphenyl, oxazole core | C₁₃H₁₂BrNO₄ | 326.15 | Crystallographic stability; hydrogen-bonding interactions | [6] |
| 7-Nitrobenzo[c][1,2,5]oxadiazole-4-amine | Nitro and amine groups | C₆H₄N₄O₂ | 180.12 | Fluorescent probes; rotational relaxation studies | [7] |
Key Comparisons
Structural Variations and Reactivity
- Ethyl Ester vs. Boron Modifications : The ethyl ester group in the target compound enhances lipophilicity, facilitating membrane permeability in biological systems. In contrast, boron-containing analogs (e.g., B-OH or B-OR) exhibit Lewis acidity, enabling interactions with biomolecules like enzymes or nucleic acids .
- Oxadiazole vs. Thiadiazole/Thiadi : Replacing oxygen with sulfur (as in thiadiazoles) increases electron density and polarizability, improving interactions with hydrophobic enzyme pockets. For example, 5-[(3-chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole shows stronger antimicrobial activity due to sulfur’s nucleophilic character .
Biological Activity Anticancer Potential: Boron-based benzo[c][1,2,5]oxadiazoles are pioneering hypoxia inhibitors, disrupting tumor microenvironments by targeting hypoxia-inducible factors (HIFs). The ethyl ester derivative lacks boron’s unique redox activity but serves as a versatile intermediate for further functionalization . Enzyme Inhibition: this compound derivatives, such as those linked to piperazine (e.g., compound XV in ), act as reversible inhibitors of butyrylcholinesterase, a target for Alzheimer’s disease .
Physicochemical Properties Crystallographic Stability: The oxazole derivative () exhibits a monoclinic crystal system with extensive hydrogen-bonding networks, contrasting with the benzo[c][1,2,5]oxadiazole’s planar aromatic system, which favors π-π stacking . Solubility: The ethyl ester group improves solubility in polar aprotic solvents (e.g., DMSO), whereas nitro or amine substituents (e.g., 7-nitrobenzo[c][1,2,5]oxadiazole-4-amine) enhance solubility in aqueous media .
Synthetic Accessibility
- This compound is typically synthesized via nucleophilic substitution or esterification under mild conditions. In contrast, boron-based derivatives require specialized reagents (e.g., aryl trifluoroborates) and silica-mediated hydrolysis, increasing synthetic complexity .
Biological Activity
Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a member of the oxadiazole family, known for their pharmacological potential. The structure of this compound allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it targets protein tyrosine phosphatases (PTP1B and SHP2), which play crucial roles in regulating cell growth and metabolism.
- Cell Signaling Modulation : By affecting pathways such as the epidermal growth factor receptor (EGFR) phosphorylation, it alters downstream signaling that regulates cell proliferation and survival.
- Antimicrobial and Anticancer Properties : Similar oxadiazoles have demonstrated antimicrobial activity and potential anticancer effects by inducing apoptosis in tumor cells .
The biochemical properties of this compound include:
- Hydrogen Bonding : The oxadiazole ring structure provides hydrogen bond acceptor capabilities due to the electronegativities of nitrogen and oxygen atoms.
- Stability : Laboratory studies indicate that the compound is stable under standard conditions but may degrade over extended periods.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that derivatives of oxadiazoles exhibit potent cytotoxicity against various cancer cell lines. For example, some compounds showed IC50 values in the nanomolar range against human lung adenocarcinoma cells .
- Antimicrobial Properties : Research has shown that certain oxadiazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
- Kinase Inhibition : Molecular docking studies revealed that this compound can interact with kinases such as EGFR and VEGFR-2. These interactions are crucial for developing targeted therapies for cancer treatment .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate, and how can reaction yields be improved?
Methodological Answer: The synthesis of benzo[c][1,2,5]oxadiazole derivatives often involves coupling reactions with boronic acids or halogenated intermediates. For example, 5-bromo-benzo[c][1,2,5]oxadiazole can react with boronates under Suzuki-Miyaura conditions to introduce functional groups at the 5-position, achieving yields of ~43% . To optimize yields, consider:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to stabilize oxidative addition intermediates.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.
- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics but may require inert atmospheres to prevent side reactions.
Q. How can spectroscopic methods (NMR, HPLC, MS) be applied to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing to analogous benzooxadiazole derivatives. The ester carbonyl (C=O) typically resonates at ~165–170 ppm in ¹³C NMR, while aromatic protons in the oxadiazole ring appear as doublets in the 7.5–8.5 ppm range .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z 249.2 for C₁₀H₉N₂O₄). Calibrate with certified reference standards to ensure purity >95% .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating potential activity .
- Neuropharmacological screens : Use radioligand binding assays (e.g., AMPA receptor modulation) to assess affinity, as seen in structurally related benzooxadiazole derivatives like Farampator (IC₅₀ ~100 nM) .
Advanced Research Questions
Q. How can photophysical properties (e.g., fluorescence, solvatochromism) of this compound be systematically studied?
Methodological Answer:
- Emission spectroscopy : Measure fluorescence quantum yields (Φ) using an integrating sphere. Compare Φ in solvents of varying polarity (e.g., hexane vs. DMSO) to assess intramolecular charge transfer (ICT) effects .
- Time-resolved spectroscopy : Employ femtosecond transient absorption to track excited-state dynamics. Benzooxadiazole derivatives often exhibit nanosecond-scale lifetimes, suitable for OLED or sensor applications .
Q. How can computational models predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies. The electron-deficient oxadiazole ring typically lowers LUMO (-2.1 eV), enhancing electron-accepting capacity .
- Molecular docking : Simulate binding to biological targets (e.g., AMPA receptors) using AutoDock Vina. Focus on π-π stacking between the oxadiazole ring and aromatic residues in the binding pocket .
Q. What strategies resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Batch reproducibility : Trace impurities (e.g., residual Pd in cross-coupling reactions) can reduce yields. Implement ICP-MS to quantify metal content and introduce purification steps (e.g., silica gel chromatography) .
- Biological variability : Validate assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) and use positive controls (e.g., known AMPA agonists) to confirm target specificity .
Q. How does structural modification (e.g., substituent variation) influence the compound’s bioactivity?
Methodological Answer:
- SAR studies : Synthesize analogs with substituents at the 4-position (e.g., -NO₂, -OCH₃) and test antimicrobial potency. Electron-withdrawing groups (e.g., -NO₂) often enhance activity by increasing membrane permeability .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms). Ester hydrolysis to the carboxylic acid derivative may alter bioavailability .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Hydrolysis studies : Incubate in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS. The ester group is prone to alkaline hydrolysis, forming benzo[c][1,2,5]oxadiazole-4-carboxylic acid .
- Photodegradation : Expose to UV light (λ = 254 nm) and identify breakdown products (e.g., nitroso derivatives) using HRMS .
Q. How can toxicity be evaluated in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
